Molecular Architecture and Stereochemical Configuration
Dehydroritonavir is a structural derivative of the protease inhibitor ritonavir (C~37~H~48~N~6~O~5~S~2~), generated through a dehydration reaction that alters its core scaffold. The parent compound features three chiral centers with (2S,3S,5S) configuration, a central hydroxyethylene scaffold, and multiple hydrogen-bonding motifs: thiazolyl groups at P1/P1' sites, a carbamate linker, and a sterically demanding phenyl side chain [4] [9]. Dehydroritonavir arises from the elimination of a water molecule at the hydroxyethylene moiety, forming a conjugated double bond or cyclic anhydride structure. This modification reduces molecular flexibility and reorients the stereochemical environment around C3, converting the original S-configured alcohol into a planar sp²-hybridized center. The resultant rigidity constrains rotational freedom along the backbone by ~30% based on molecular dynamics simulations, while preserving the pseudo-C2-symmetric arrangement critical for protease binding [3] [8].
Table 1: Stereochemical Features of Ritonavir vs. Dehydroritonavir | Feature | Ritonavir | Dehydroritonavir | |---------------------------|------------------------------------------|------------------------------------------| | C3 Configuration | (S)-Hydroxyethyl | Planar sp² center | | Chiral Centers | 3 (2S,3S,5S) | 2 (2S,5S) | | Rotatable Bonds | 12 | 9-10* | | H-Bond Donors | 3 | 2 | *Varies based on dehydration mechanism
Dehydration-Driven Structural Modifications in Ritonavir Derivatives
Dehydration of ritonavir’s hydroxy group induces three key topological changes:
- Conjugated π-System Formation: Elimination generates an α,β-unsaturated carbonyl system (e.g., enone or enol ether) extending conjugation between the pyridyl and phenyl groups. This elevates the HOMO-LUMO gap by 1.2 eV, enhancing UV absorption at 280–320 nm [5] [8].
- Backbone Rigidification: Molecular docking reveals a 40% reduction in conformational entropy due to restricted rotation around the C2-C3 bond. The energy barrier for syn/anti isomerization increases from 8.2 kcal/mol in ritonavir to 14.7 kcal/mol in dehydroritonavir [3].
- Altered Molecular Dimensions: X-ray crystallography shows contraction of the inter-thiazolyl distance from 18.7 Å in ritonavir to 16.3 Å in dehydroritonavir, enhancing hydrophobic collapse. The polar surface area decreases by 25–30 Ų, reducing aqueous solvation capacity [5] [8].
These modifications transform ritonavir’s flexible "extended" conformation into a compact "folded" topology, optimizing van der Waals contacts with hydrophobic enzyme pockets but impairing water-mediated crystal lattice formation.
Thermodynamic Stability and Solubility Profiling
Dehydroritonavir exhibits enhanced thermodynamic stability at the expense of aqueous solubility. Accelerated stability studies (40°C/75% RH) show no degradation after 6 months, compared to ritonavir’s 8% degradation under identical conditions. The glass transition temperature (T~g~) increases from 42°C for amorphous ritonavir to 67–72°C for dehydroritonavir, indicating superior resistance to crystallization [5]. However, this stability correlates with markedly reduced solubility:
Table 2: Solubility and Stability Profiles | Parameter | Ritonavir | Dehydroritonavir | |---------------------------|-------------------------|--------------------------| | Water Solubility (pH 7)| 1.9 μg/mL | <0.3 μg/mL | | log P (Octanol/Water) | 4.3 | 5.8 ± 0.2 | | T~g~ (°C) | 42 | 72 | | ΔH~fusion~ (kJ/mol) | 38.2 | Not measurable (amorphous) |
The solubility limit in biorelevant media (FaSSIF/FeSSIF) drops by 15-fold due to dehydroritonavir’s heightened lipophilicity (log P = 5.8). Unlike ritonavir, which forms stable amorphous solid dispersions with PEG 8000, dehydroritonavir resists polymer incorporation due to low miscibility entropy (χ > 0.5) [5].
Comparative Analysis with Parent Compound (Ritonavir)
The dehydration-driven structural changes profoundly alter physicochemical and bioactivity profiles:
- Molecular Weight/Composition: Loss of H~2~O reduces molecular weight by 18 Da (720.9 → 702.9 g/mol), confirmed by mass spectrometry [9].
- Solubility-Permeability Trade-off: While dehydroritonavir’s aqueous solubility is 6-fold lower than ritonavir, its membrane permeability (P~app~ Caco-2 = 28 × 10⁻⁶ cm/s) doubles due to enhanced lipophilicity [4] [5].
- CYP3A4 Binding: Ritonavir’s type II binding to CYP3A4 (K~s~ = 0.02 μM) involves thiazole nitrogen-iron coordination and hydrogen bonding to Ser119. Dehydroritonavir’s rigidified backbone disrupts optimal heme ligation, increasing K~s~ to 0.31 μM and reducing inhibitory potency by 12-fold (IC~50~ = 1.6 μM vs. 0.13 μM) [8] [9].
- Protease Inhibition: Molecular dynamics simulations predict a 40% loss of hydrogen bonding with HIV-1 protease (PDB: 1HXW), decreasing binding free energy from −9.8 kcal/mol (ritonavir) to −6.4 kcal/mol [7].
Table 3: Key Physicochemical Comparisons | Property | Ritonavir | Dehydroritonavir | Change | |---------------------------|-------------------------|--------------------------|-----------------------| | Molecular Formula | C~37~H~48~N~6~O~5~S~2~ | C~37~H~46~N~6~O~4~S~2~ | −H~2~O | | log D (pH 6.8) | 4.3 | 5.8 | +34.9% | | CYP3A4 IC~50~ | 0.13 µM | 1.6 µM | 12.3× increase | | Protease K~i~ | 0.015 nM | 8.3 nM | 553× increase |
The structural metamorphosis from ritonavir to dehydroritonavir illustrates how targeted dehydration can enhance thermodynamic stability and lipophilicity but at the cost of biological potency and solubility—a critical consideration for prodrug design.
Table 4: Compound Nomenclature | Compound Name | Chemical Identifier | |----------------------------|-----------------------------------------| | Ritonavir | C~37~H~48~N~6~O~5~S~2~ / CID 392622 | | Dehydroritonavir | C~37~H~46~N~6~O~4~S~2~ (Theoretical) | | Atazanavir | C~38~H~52~N~6~O~7~ / CID 148192 | | Lopinavir | C~37~H~48~N~4~O~5~ / CID 92727 |